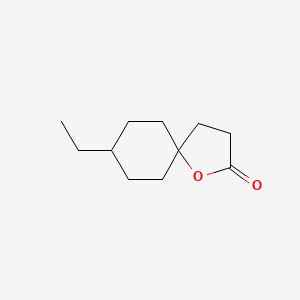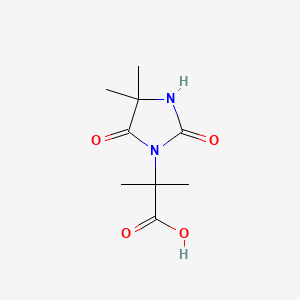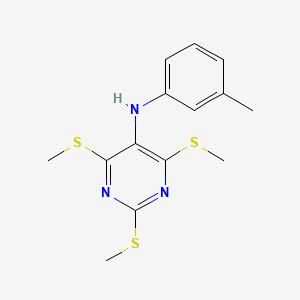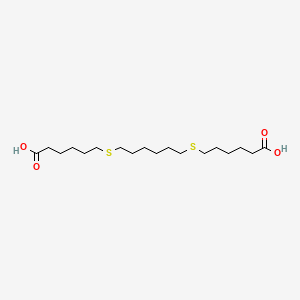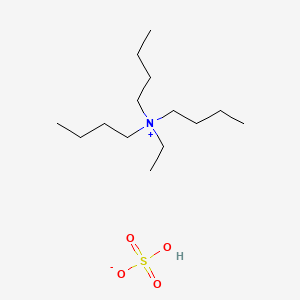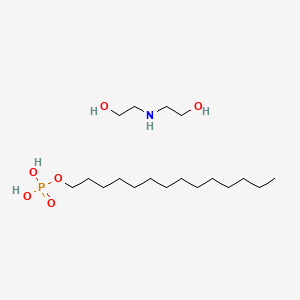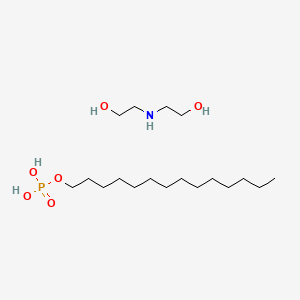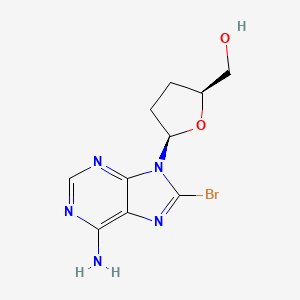
Adenosine, 8-bromo-2',3'-dideoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoadenosine 3’,5’-cyclic monophosphate, commonly referred to as 8Br-ddA, is a brominated cyclic mononucleotide. This compound is a cell-permeable analog of cyclic adenosine monophosphate, which is known for its resistance to hydrolysis by phosphodiesterases. It is widely used in scientific research due to its ability to activate protein kinase A and its involvement in various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoadenosine 3’,5’-cyclic monophosphate typically involves the bromination of adenosine 3’,5’-cyclic monophosphate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the adenine ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of 8-Bromoadenosine 3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromoadenosine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cyclic nucleotides, while substitution reactions can produce a variety of substituted cyclic nucleotides .
Wissenschaftliche Forschungsanwendungen
8-Bromoadenosine 3’,5’-cyclic monophosphate has numerous applications in scientific research:
Chemistry: It is used as a tool to study cyclic nucleotide signaling pathways and their regulation.
Biology: The compound is employed to investigate cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in diseases where cyclic adenosine monophosphate signaling is disrupted.
Industry: The compound is used in the development of pharmaceuticals and as a research reagent in various biochemical assays .
Wirkmechanismus
8-Bromoadenosine 3’,5’-cyclic monophosphate exerts its effects by mimicking the action of cyclic adenosine monophosphate. It activates protein kinase A, which in turn phosphorylates various target proteins involved in cellular signaling pathways. This activation leads to changes in gene expression, cell growth, differentiation, and apoptosis. The compound’s resistance to hydrolysis by phosphodiesterases allows for prolonged activation of protein kinase A .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclic adenosine monophosphate: The non-brominated analog of 8-Bromoadenosine 3’,5’-cyclic monophosphate.
8-Bromo-cyclic guanosine monophosphate: A similar brominated cyclic nucleotide with different cellular targets.
Dibutyryl cyclic adenosine monophosphate: Another cyclic adenosine monophosphate analog with enhanced cell permeability .
Uniqueness
8-Bromoadenosine 3’,5’-cyclic monophosphate is unique due to its enhanced resistance to hydrolysis and its ability to activate protein kinase A more effectively than cyclic adenosine monophosphate. This makes it a valuable tool in research for studying prolonged cyclic adenosine monophosphate signaling and its effects on cellular processes .
Eigenschaften
CAS-Nummer |
121353-86-4 |
|---|---|
Molekularformel |
C10H12BrN5O2 |
Molekulargewicht |
314.14 g/mol |
IUPAC-Name |
[(2S,5R)-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-10-15-7-8(12)13-4-14-9(7)16(10)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,13,14)/t5-,6+/m0/s1 |
InChI-Schlüssel |
GJDDMLRZHBSEJS-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3N=C2Br)N |
Kanonische SMILES |
C1CC(OC1CO)N2C3=NC=NC(=C3N=C2Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



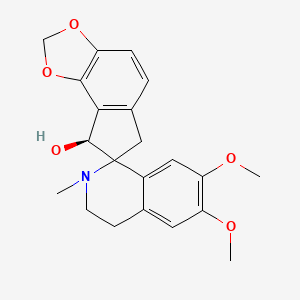
![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
